2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol
Overview
Description
The compound “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring. Pyrazole is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2. Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
Molecular Structure Analysis
The molecular structure of “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, with a tert-butyl group attached at the 2-position and a hydroxyl group at the 4-position . The exact structure and properties would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” would depend on the specific conditions and reagents used . Similar compounds have been used to obtain derivatives of new pyrazolo[1,5-a]pyrazine systems .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” would be influenced by its molecular structure. Similar compounds have shown tunable photophysical properties . The exact properties of this compound would need to be determined experimentally.Scientific Research Applications
Antibacterial Activity
Pyrazolo[1,5-a]pyrazine derivatives have been tested for their antibacterial activities. A study showed that these compounds have minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains, indicating their potential as antibacterial agents .
Optical Applications
These derivatives have also been identified as strategic compounds for optical applications due to their tunable photophysical properties and simpler, greener synthetic methodologies compared to other commercial probes .
Biological Evaluation
In the realm of biological evaluation, molecular docking studies have been used to evaluate the binding mode between pyrazolo[1,5-a]pyrazine derivatives and target receptors such as TRKA .
Synthesis of New Systems
Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, which are closely related to the compound , have been synthesized and used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .
Future Directions
The future research directions for “2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol” could involve further studies on its synthesis, properties, and potential applications. Given the interest in pyrazolo[1,5-a]pyrazine derivatives for various applications , this compound could be a subject of future research.
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity , suggesting that this compound may also interact with specific biological targets.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways , suggesting that this compound may have similar effects.
Result of Action
Related compounds have shown significant inhibitory activity , suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-tert-butyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)8-6-7-9(14)11-4-5-13(7)12-8/h4-6H,1-3H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAOXCFCCXHQME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=CNC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl)pyrazolo[1,5-a]pyrazin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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